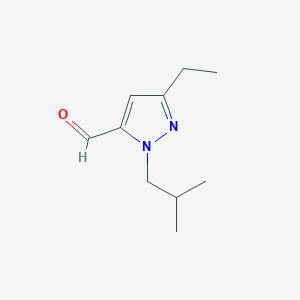
3-Ethyl-1-isobutyl-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-isobutyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with ethyl and isobutyl groups, along with an aldehyde functional group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-isobutyl-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, followed by subsequent functional group modifications to introduce the ethyl and isobutyl substituents.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final cyclization reactions. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1-isobutyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, alkylating agents
Major Products:
Oxidation: 3-Ethyl-1-isobutyl-1H-pyrazole-5-carboxylic acid
Reduction: 3-Ethyl-1-isobutyl-1H-pyrazole-5-methanol
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
3-Ethyl-1-isobutyl-1H-pyrazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-isobutyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pyrazole ring can also participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity.
Comparison with Similar Compounds
- 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid
- 3,5-Dimethyl-1-phenyl-1H-pyrazole
- 1H-Pyrazole-3-carboxaldehyde derivatives
Comparison: 3-Ethyl-1-isobutyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both ethyl and isobutyl substituents on the pyrazole ring, along with an aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-ethyl-2-(2-methylpropyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C10H16N2O/c1-4-9-5-10(7-13)12(11-9)6-8(2)3/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
DTNCXLSLBQNFPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)C=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















